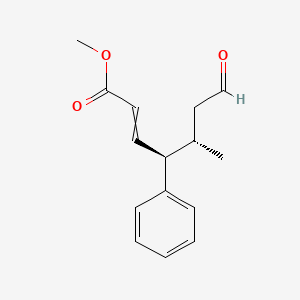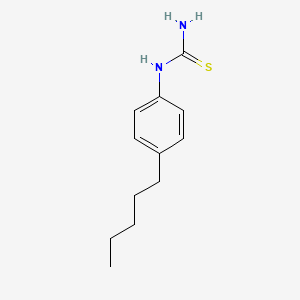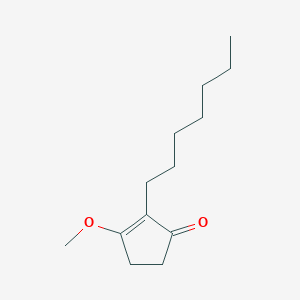![molecular formula C12H19NO5 B14215291 Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate CAS No. 827044-72-4](/img/structure/B14215291.png)
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as diethyl allylmalonate and diethyl 2-(prop-2-enyl)malonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate typically involves the reaction of diethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-allylmalonate. While these compounds share some structural similarities, this compound is unique due to the presence of the acetyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity .
List of Similar Compounds
- Diethyl malonate
- Diethyl 2-allylmalonate
- Diethyl 2-(prop-2-enyl)malonate
Properties
CAS No. |
827044-72-4 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
diethyl 2-[acetyl(prop-2-enyl)amino]propanedioate |
InChI |
InChI=1S/C12H19NO5/c1-5-8-13(9(4)14)10(11(15)17-6-2)12(16)18-7-3/h5,10H,1,6-8H2,2-4H3 |
InChI Key |
YCQZYJYVYJGSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(CC=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)

![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)

![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)

![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)


![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
